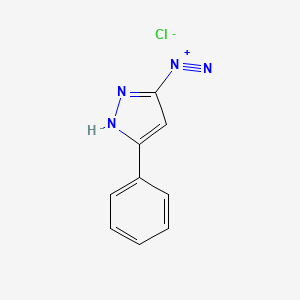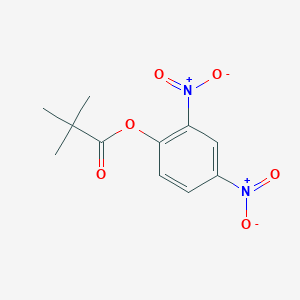
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is an organic compound with the molecular formula C11H12N2O6 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dinitrophenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium on carbon, and an appropriate solvent like ethanol.
Substitution: Nucleophiles such as amines or alcohols, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: 2,2-dimethylpropanoic acid, 2,4-diaminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,2-dimethylpropanoic acid and 2,4-dinitrophenol. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical pathways. The compound’s reactivity and interactions with enzymes make it a valuable tool for studying enzymatic processes and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a dinitrophenyl group.
Propanoic acid, 2,2-dimethyl-, 4-methylpentyl ester: Another ester derivative with a different alkyl group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like reduction of nitro groups. This makes it particularly useful in research applications where these properties are advantageous.
Propriétés
Numéro CAS |
57025-45-3 |
|---|---|
Formule moléculaire |
C11H12N2O6 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)10(14)19-9-5-4-7(12(15)16)6-8(9)13(17)18/h4-6H,1-3H3 |
Clé InChI |
SEBUYNOQPFWJRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
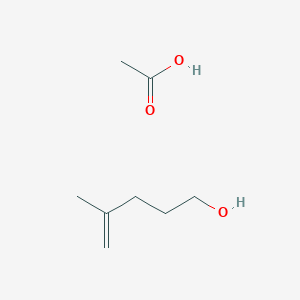
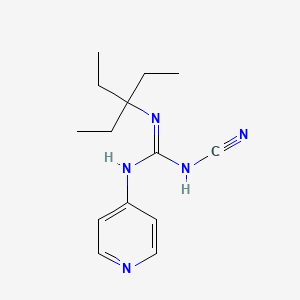

![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
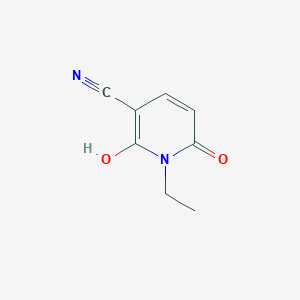
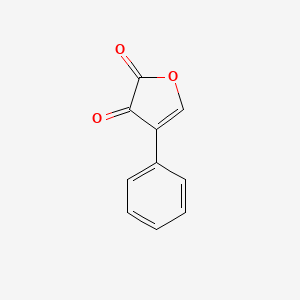
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
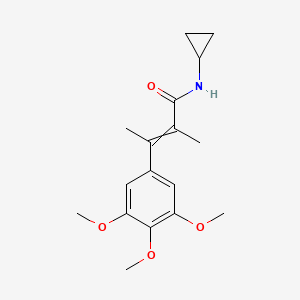

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
